2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide

Phosphorylation Alcoholysis Nucleoside Chemistry

Standard acyclic phosphorylating reagents frequently yield inseparable regioisomeric mixtures of nucleoside phosphates, forcing costly silica-gel chromatography. 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide (catechol cyclic phosphate) solves this through its rigid five-membered ring, which directs exclusive 5′-regioselectivity on 2′,3′-O-isopropylidene-protected nucleosides. • Single-product outcome enables direct crystallization, reducing purification costs by an estimated 30-50%. • Listed in 21 CFR §184.1697 for halide-free phosphorylation of riboflavin; meets Food Chemicals Codex requirements for infant formula and dairy applications. • Autocatalytic alcoholysis proceeds at ambient temperature without strong acid or base, preserving acid-labile substrates such as terpenols and carbohydrate hemiacetals.

Molecular Formula C6H5O4P
Molecular Weight 172.07 g/mol
CAS No. 4846-23-5
Cat. No. B12112865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide
CAS4846-23-5
Molecular FormulaC6H5O4P
Molecular Weight172.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OP(=O)(O2)O
InChIInChI=1S/C6H5O4P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H,(H,7,8)
InChIKeyOWBLFTIPFLNLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide


2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide, also known as pyrocatechol cyclic phosphate or o-phenylene phosphate, is a five-membered cyclic organophosphate derived from catechol. It functions as a hydrogen-bond donor acid reagent (calculated pKa 1.12) and a phosphorylating agent . Unlike many acyclic phosphorylating reagents, its cyclic catechol backbone imposes conformational rigidity, enhancing selectivity in nucleoside phosphorylation, as demonstrated in the synthesis of 5′-nucleotides via o-hydroxyphenyl phosphate intermediates [1].

Cyclic phosphorylating agent with conformational rigidity
Regioselective 5′-phosphorylation of nucleosides
Mild alcoholysis without external acid catalyst

Why Generic Alternatives to 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide Fail


Simple acyclic phosphates or phosphorochloridates often lack the geometric constraints needed to achieve regioselective phosphorylation of polyol substrates like nucleosides. The cyclic catechol framework of 2-hydroxy-1,3,2-benzodioxaphosphole 2-oxide enforces a five-membered ring conformation that directs initial attack to specific hydroxyl groups, yielding defined o-hydroxyphenyl phosphate intermediates [1]. In contrast, acyclic analogs such as phenyl phosphorodichloridate or bis(2,2,2-trichloroethyl) phosphorochloridate frequently produce mixtures of phosphorylated products, complicating downstream purification [2]. This structural selectivity directly impacts procurement decisions for syntheses requiring high isomeric purity.

Attribute
Target compound
Acyclic analog risk
Regioselectivity
Single 5′-product via cyclic constraint
Mixed regioisomers may form, complicating purification
Byproduct formation
No HCl generation; autocatalytic pathway
HCl release leads to side reactions and lower yields
Structural control
Rigid five-membered catechol backbone
Flexible acyclic geometry cannot enforce selective attack

Evidence Comparison: 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide vs. Analogs


Alcoholysis Yields: Catechol Cyclic Phosphate vs. Acyclic Phosphoryl Chlorides

Catechol cyclic phosphate (CCP) undergoes alcoholysis with primary and secondary alcohols to yield alkyl o-hydroxyphenyl phosphates in 47–65% isolated yield [1]. By comparison, the more reactive acyclic phosphoryl chloride reagents (e.g., phenyl phosphorodichloridate) often require strictly anhydrous conditions and produce HCl, leading to side reactions that reduce yield below 40% for similar alcohols [2]. The CCP process benefits from autocatalysis by the acidic phosphate proton, eliminating the need for external acid catalysts.

Alcoholysis yield
Context-dependent
Target: 47–65% isolated yield vs. acyclic phosphoryl chloride <40%, ≥7–25 pp advantage under mild, ambient conditions.
Reported yield improvement supports process efficiency screening.
Cross-study comparison; absolute yields may vary with alcohol substrate.
Phosphorylation Alcoholysis Nucleoside Chemistry

Regioselectivity in Nucleoside Phosphorylation: o-Phenylene Phosphate vs. o-Phenylene Phosphorochloridate

In the phosphorylation of 2′,3′-O-isopropylidene nucleosides, o-phenylene phosphate (the target compound) reacts exclusively at the 5′-hydroxyl group via its anion, forming a single o-hydroxyphenyl phosphate product [1]. The corresponding o-phenylene phosphorochloridate, while more reactive, requires careful stoichiometric control to avoid over-phosphorylation, and can lead to 3′–5′ dinucleotide byproducts if excess reagent is used [1]. This difference in regiochemical fidelity translates to simpler purification for the target compound-based process.

5′-Regioselectivity
Head-to-head
Target: single 5′-product. Phosphorochloridate analog: potential for 5′-, 3′-, and dinucleotide byproducts.
Single-product outcome may simplify purification workflow.
Exclusive regioselectivity demonstrated on 2′,3′-O-isopropylidene nucleosides.
Nucleoside Phosphorylation Regioselectivity Protecting Group Strategy

Catechol Moiety Stability Under Hydrogenolysis

The catechol moiety in o-hydroxyphenyl phosphate (the product formed after CCP alcoholysis) is inert under catalytic hydrogenolysis conditions [1]. This contrasts with benzyl-protected phosphate esters, which undergo rapid hydrogenolytic cleavage (e.g., quantitative debenzylation within 1–2 hours under H2/Pd-C) [2]. The stability of the catechol group allows orthogonal deprotection strategies where other protecting groups are removed without affecting the phosphate triester, a key advantage in multi-step nucleotide synthesis.

Hydrogenolysis stability
Context-dependent
Catechol phosphate intermediate remains inert under H₂/Pd-C; benzyl esters undergo rapid cleavage.
Orthogonal stability enables selective sequential deprotection.
Supports unified intermediate strategies in multi-step synthesis.
Deprotection Hydrogenolysis Phosphate Ester

Regulatory Acceptance: Pyrocatechol Cyclic Phosphate vs. Chlorophosphoric Acid

Pyrocatechol cyclic phosphate is listed as an approved reagent for the phosphorylation of riboflavin to produce riboflavin-5′-phosphate (sodium), a GRAS food additive permitted in milk products and infant formulas without quantitative limitation under 21 CFR §184.1697 [1]. Chlorophosphoric acid, an alternative reagent, generates HCl byproducts that require neutralization and introduce chloride contamination risks. The cyclic phosphate route avoids halide contamination, directly impacting product purity and regulatory compliance for food-grade ingredients.

Regulatory acceptance
Class-level
Explicitly listed in 21 CFR §184.1697 for riboflavin-5′-phosphate manufacture; alternative chlorophosphoric acid introduces halide impurities.
Halide-free route may support food-grade compliance requirements.
Regulatory listing context applies to food ingredient production.
Food Additive Synthesis GRAS Phosphorylation Reagent

Recommended Applications for 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide


Regioselective 5′-Phosphorylation in Oligonucleotide Synthesis

For the synthesis of nucleotide phosphoramidite building blocks, 2-hydroxy-1,3,2-benzodioxaphosphole 2-oxide provides exclusive 5′-regioselectivity on 2′,3′-O-isopropylidene-protected nucleosides, avoiding the formation of 3′-phosphorylated byproducts that plague reactions with o-phenylene phosphorochloridate [1]. This single-product outcome eliminates silica-gel chromatography, enabling direct crystallization and reducing purification costs by an estimated 30–50% based on typical oligonucleotide process economics.

Food-Grade Riboflavin-5′-Phosphate Synthesis

As an explicitly listed reagent in 21 CFR §184.1697, pyrocatechol cyclic phosphate is a validated choice for industrial phosphorylation of riboflavin to produce riboflavin-5′-phosphate (sodium) [1]. Unlike chlorophosphoric acid, it introduces no halide impurities, ensuring final product compliance with Food Chemicals Codex monographs for use in infant formulas and dairy products.

Mild, Catalyst-Free Synthesis of Alkyl Phosphates

Catechol cyclic phosphate (CCP) alcoholysis proceeds at ambient temperature without external acid catalysts, delivering alkyl o-hydroxyphenyl phosphates in 47–65% isolated yield [1]. This autocatalytic process eliminates the need for strong acids or bases, making it suitable for phosphorylation of acid-sensitive alcohols such as terpenols and carbohydrate hemiacetals, where acyclic phosphoryl chlorides cause substrate decomposition.

Orthogonal Deprotection for Phosphate Triester Synthesis

The catechol group introduced by 2-hydroxy-1,3,2-benzodioxaphosphole 2-oxide is stable to catalytic hydrogenolysis conditions that cleave benzyl and other common phosphate protecting groups [1]. This orthogonality allows sequential deprotection protocols where other protecting groups are removed while the catechol phosphate triester remains intact, reducing the total number of synthetic steps by enabling a unified intermediate strategy.

Application
Selection Property
Validation Focus
Nucleoside 5′-phosphorylation for oligonucleotide synthesis
Conformationally rigid cyclic phosphate backbone
Single-product regioselectivity, simplified purification
Food-grade riboflavin-5′-phosphate production
21 CFR §184.1697 listed phosphorylation reagent
Halide-free impurity profile, Food Chemicals Codex compliance
Mild phosphorylation of acid-sensitive alcohols
Autocatalytic reaction, no external acid catalyst
Substrate compatibility under ambient temperature
Orthogonal deprotection in phosphate triester synthesis
Catechol group inert to catalytic hydrogenolysis
Sequential deprotection without phosphate cleavage
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